

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

literature review

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Compound of Interest

Compound Name: 2-Bromo-2,2-dimethyl-acetamido-PEG3-acid

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An In-depth Technical Guide to **2-Bromo-2,2-dimethyl-acetamido-PEG3-acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-2,2-dimethyl-acetamido-PEG3-acid is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure incorporates a reactive bromoacetamide group, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a terminal carboxylic acid, providing a versatile platform for the covalent conjugation of biomolecules. This guide provides a comprehensive review of its properties, general applications, and representative experimental protocols derived from analogous structures, offering a technical resource for researchers in drug development.

Introduction

The precise targeting of disease-implicated proteins is a central goal in modern drug discovery. Bifunctional molecules such as PROTACs and ADCs have emerged as powerful modalities to achieve this. The linker connecting the targeting moiety to the functional payload is a critical determinant of the conjugate's efficacy, stability, and physicochemical properties. Polyethylene glycol (PEG) linkers are widely used due to their ability to enhance solubility, reduce immunogenicity, and provide flexible spacing.^{[1][2]} **2-Bromo-2,2-dimethyl-acetamido-PEG3-**

acid is a specific iteration of such a linker, designed for controlled, sequential conjugation reactions.

Physicochemical Properties

Quantitative data for **2-Bromo-2,2-dimethyl-acetamido-PEG3-acid** is primarily available from commercial suppliers. The following table summarizes its key physical and chemical characteristics.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₄ BrNO ₆	[3]
Molecular Weight	370.24 g/mol	[3][4]
CAS Number	2279944-67-9	[3]
Appearance	Varies (Typically a solid or oil)	Supplier Data
Purity	≥95%	Supplier Data
Storage Conditions	-20°C	[3]

Core Chemistry and Reactivity

The utility of **2-Bromo-2,2-dimethyl-acetamido-PEG3-acid** stems from its two distinct reactive handles: the bromoacetamide group and the carboxylic acid.

- Bromoacetamide Group:** The bromoacetyl moiety is a reactive electrophile that readily undergoes nucleophilic substitution with thiol (sulfhydryl) groups, such as those found on cysteine residues in proteins.[5] This thiol-alkylation reaction forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[6] The two methyl groups adjacent to the bromine atom provide steric hindrance that can influence the reaction kinetics compared to a standard bromoacetamide.
- Carboxylic Acid Group:** The terminal carboxylic acid provides a versatile handle for conjugation to primary or secondary amines. This reaction requires activation of the carboxyl group, typically using carbodiimide chemistry (e.g., with EDC) or by converting it to a more

reactive species like an N-hydroxysuccinimide (NHS) ester.^[7] The resulting amide bond is highly stable.

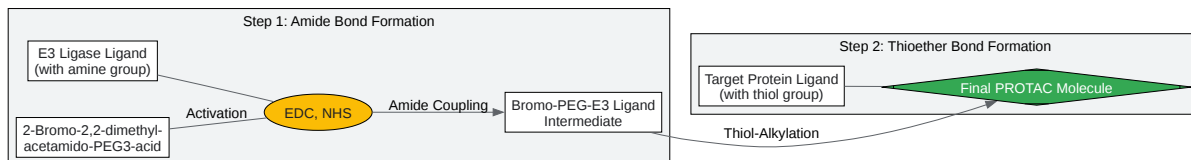
This dual reactivity allows for a directed, two-step conjugation strategy, which is fundamental to the synthesis of heterobifunctional molecules like PROTACs.

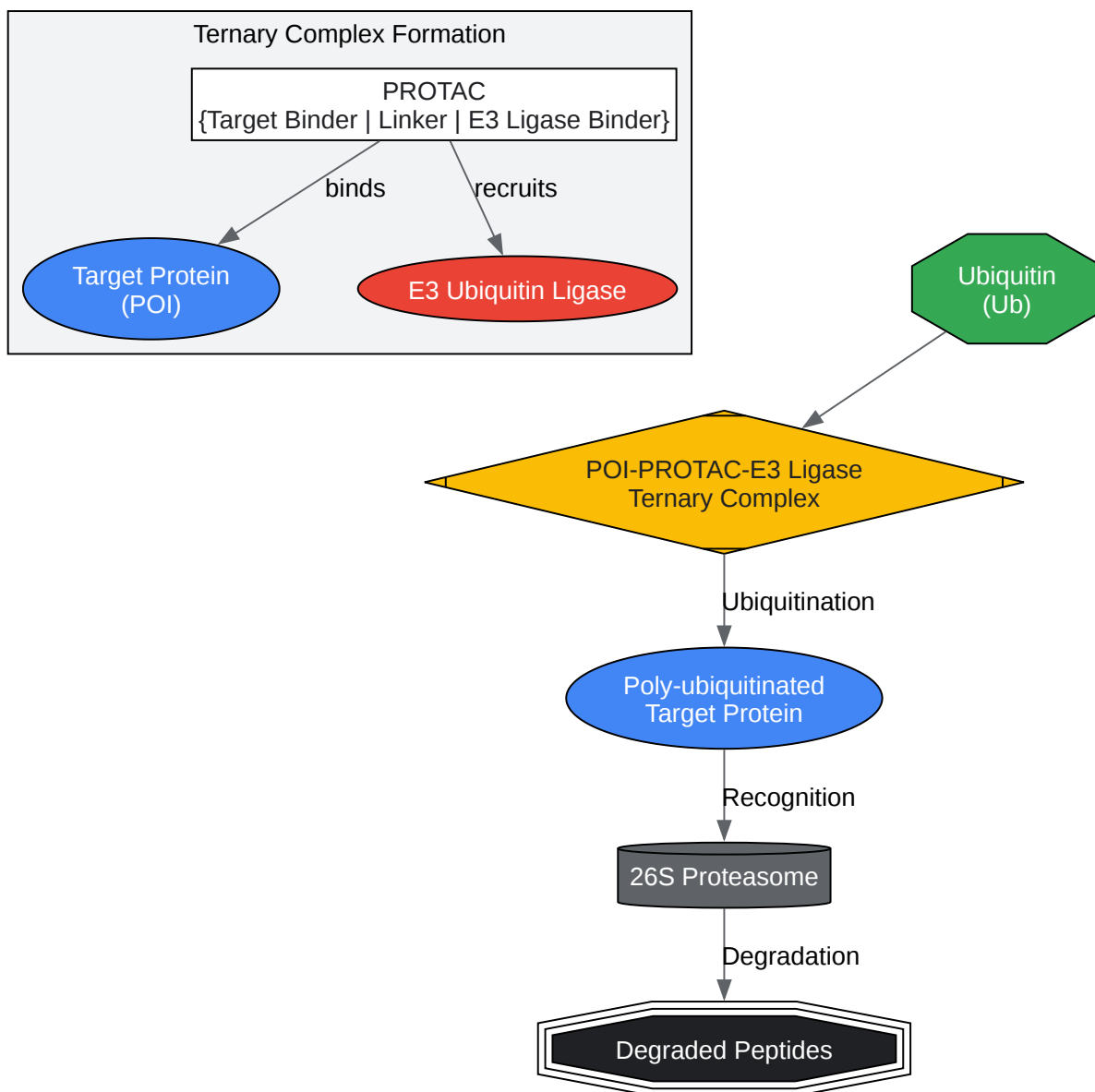
Key Applications

PROTAC Synthesis

PROTACs are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.^[1] **2-Bromo-2,2-dimethyl-acetamido-PEG3-acid** serves as a linker to connect the target protein ligand to the E3 ligase ligand. The PEG3 spacer is crucial for spanning the distance between the two proteins to enable the formation of a stable ternary complex.^{[1][2]}

Below is a diagram illustrating the general workflow for synthesizing a PROTAC using a bromo-PEG-acid linker.





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Address: 3281 E Guasti Rd

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